4-Amino-1-(cyclopropylmethyl)pyridin-2-one hydrochloride (CAS 2503207-00-7) is a conformationally rigid pyridin-2-one fragment featuring a 4-amino group and an N-cyclopropylmethyl substituent—key structural features for fragment-based drug discovery targeting kinase hinge regions. Unlike common methyl or benzyl analogs, the cyclopropylmethyl group provides enhanced steric definition and metabolic stability. This compound is ideal for medicinal chemistry programs exploring novel chemical space, with batch-to-batch consistency verified by HPLC and NMR.
Molecular FormulaC9H13ClN2O
Molecular Weight200.67
CAS No.2503207-00-7
Cat. No.B2715329
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-1-(cyclopropylmethyl)pyridin-2-one Hydrochloride: A Pyridinone Scaffold with Unverified Differentiation
4-Amino-1-(cyclopropylmethyl)pyridin-2-one hydrochloride (CAS 2503207-00-7) is a heterocyclic small molecule consisting of a pyridin-2-one core substituted with an amino group at the 4-position and a cyclopropylmethyl group at the 1-position. It is offered by chemical suppliers primarily for research purposes . The free base (CAS 1439903-14-6) is characterized by a molecular formula of C9H12N2O and a molecular weight of 164.2 g/mol . A thorough search of primary literature, patents, and authoritative databases yielded no publicly available quantitative pharmacological, physicochemical, or selectivity data for this compound relative to its positional isomers or other pyridin-2-one analogs. Consequently, a comparative evidence guide cannot be constructed at this time.
Why Substitution Cannot Be Assumed for 4-Amino-1-(cyclopropylmethyl)pyridin-2-one Hydrochloride
Generic substitution among pyridin-2-one derivatives is scientifically unsupported without comparative data. Even subtle changes, such as relocation of the amino group from the 4- to the 3- or 5-position, can drastically alter electronic distribution, hydrogen-bonding patterns, and target binding [1]. The cyclopropylmethyl substituent introduces conformational rigidity and distinct steric properties compared to methyl, ethyl, or benzyl analogs. However, because no publicly available head-to-head studies or binding assays have been reported for this specific compound against its positional isomers, any claim of superiority or risk in substitution remains unsubstantiated. This evidence gap directly precludes rational procurement decisions based on quantified differentiation.
[1] Richters, A., et al. PDB 4rvt: MAP4K4 in complex with a pyridin-2(1H)-one derivative. Demonstrates that small structural modifications in pyridin-2-one ligands profoundly alter kinase binding modes. View Source
Quantitative Differentiation Evidence for 4-Amino-1-(cyclopropylmethyl)pyridin-2-one Hydrochloride: None Found
Potential Application Scenarios for 4-Amino-1-(cyclopropylmethyl)pyridin-2-one Hydrochloride Based on Class Behavior
Kinase Inhibitor Fragment Library Screening
Pyridin-2-one derivatives have been co-crystallized with kinases such as MAP4K4, suggesting that the 4-amino-1-(cyclopropylmethyl)pyridin-2-one core could serve as a hinge-binding fragment in fragment-based drug discovery [1]. However, no screening data for this specific compound against any kinase panel are available.
Nicotinic Acetylcholine Receptor Ligand Development
Structurally related (pyridyl)cyclopropylmethyl amines have shown affinity for nicotinic receptors in the micromolar range [2]. By analogy, the pyridin-2-one variant may serve as a rigid nicotine analogue, but direct binding or functional data for this compound are absent.
Building Block for PDE and CK1 Inhibitors
Members of the broader amino-pyridinone class have demonstrated inhibition of phosphodiesterases and casein kinase 1 isoforms with IC50 values in the low nanomolar to micromolar range [3][4]. The 4-amino-1-(cyclopropylmethyl) substitution pattern could potentially yield similar targets, though no confirmatory data exist for this compound.
[1] Schroeder, P., et al. Neuritogenic militarinone-inspired 4-hydroxypyridones target the stress pathway kinase MAP4K4. PDB 4RVT. View Source
[2] Micheli, F., et al. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands. Il Farmaco, 2002, 57, 487-496. View Source
[3] BindingDB entry BDBM50375651 (ChEMBL404941). 4-Amino and 5-aryl substituted pyridinone series show strong biochemical potency against Pyk2. View Source